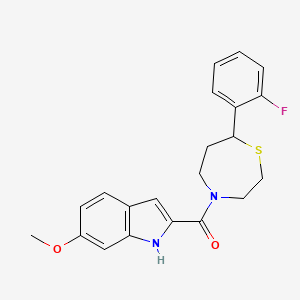

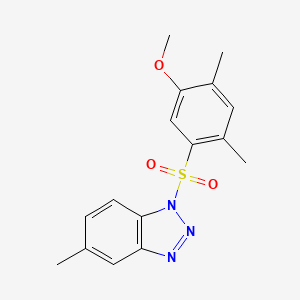

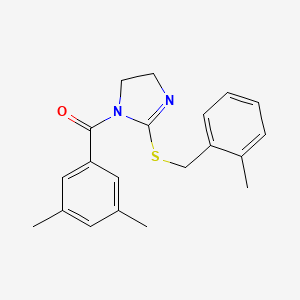

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone, also known as THIP or gaboxadol, is a synthetic compound that acts as a selective GABA receptor agonist. It was initially developed as a sedative-hypnotic drug but has since been found to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-6-methoxy-1H-indole, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation .

Biochemical Pathways

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. It leads to bronchodilation by relaxing the smooth muscles in the airways, and it also has non-steroidal anti-inflammatory effects . The exact downstream effects depend on the specific cell type and the intracellular signaling pathways involved.

Pharmacokinetics

It is delivered directly to the lungs through a standard jet nebulizer , which suggests that it may have good bioavailability in the target tissue

Result of Action

The combined bronchodilator and anti-inflammatory effects of this compound make it effective for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the delivery method (via a standard jet nebulizer) ensures that the compound reaches the lungs directly, which may enhance its efficacy . Other factors, such as the patient’s health status and the presence of other medications, could also influence its action.

Advantages and Limitations for Lab Experiments

One advantage of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is its high selectivity for GABA-A receptors, which reduces the risk of off-target effects. However, its sedative and hypnotic properties can make it difficult to use in certain experimental settings, and its rapid metabolism and short half-life can limit its usefulness in long-term studies.

Future Directions

There are several potential future directions for research on (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone, including:

1. Investigating its potential therapeutic applications in the treatment of chronic pain.

2. Developing more selective and longer-acting analogs of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone for use in experimental settings.

3. Studying its effects on different subtypes of GABA-A receptors and their potential therapeutic implications.

4. Investigating its potential use as an adjunct therapy in the treatment of epilepsy and other neurological disorders.

5. Developing novel delivery methods to improve its bioavailability and effectiveness.

Synthesis Methods

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone can be synthesized through a multi-step process starting with the reaction of 2-fluorobenzaldehyde with thiourea to form 2-(2-fluorophenyl)thioacetamide. This intermediate is then reacted with 1,4-dibromobutane to form 7-(2-fluorophenyl)-1,4-thiazepane-4-thiol, which is subsequently oxidized to form the corresponding sulfone. The final step involves the reaction of the sulfone with 6-methoxyindole-2-carboxylic acid to form (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone.

Scientific Research Applications

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and sleep disorders. It has also been found to have analgesic properties and may be useful in the treatment of chronic pain.

properties

IUPAC Name |

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(6-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-26-15-7-6-14-12-19(23-18(14)13-15)21(25)24-9-8-20(27-11-10-24)16-4-2-3-5-17(16)22/h2-7,12-13,20,23H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQMDVMHTGODRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(SCC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2972062.png)

![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(4-ethylphenyl)benzamide](/img/structure/B2972068.png)

![(2E)-3-phenyl-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2972069.png)